molecular formula C21H30O5 B593476 Dodovislactone B CAS No. 1616683-55-6

Dodovislactone B

Cat. No.: B593476
CAS No.: 1616683-55-6
M. Wt: 362.466
InChI Key: FYZIMPKKBJIMEN-RFZNXHICSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dodovislactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of Dodovislactone B involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the growth and development of certain organisms, such as the larvae of C. rapae. The compound’s antibacterial and antiviral activities are attributed to its ability to disrupt cellular processes in microorganisms. Additionally, its anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Dodovislactone B is structurally similar to other diterpenoids isolated from Dodonaea viscosa, such as Dodovislactone A . this compound is unique in its specific biological activities and molecular structure. Similar compounds include:

This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

(4aR,5S,6R,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(23)24)6-5-7-16(21)20(13,2)11-9-14-12-17(22)26-19(14)25-4/h6,12-13,16,19H,5,7-11H2,1-4H3,(H,23,24)/t13-,16-,19?,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZIMPKKBJIMEN-RFZNXHICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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